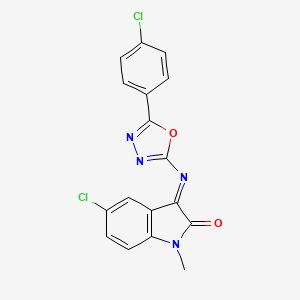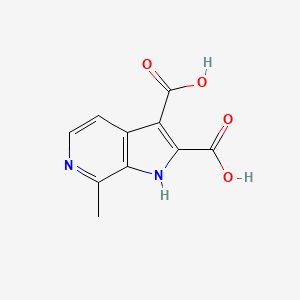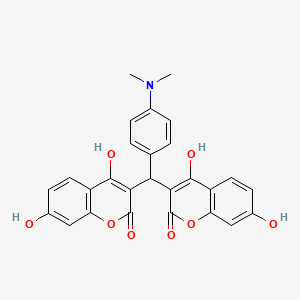
3,3'-((4-(Dimethylamino)phenyl)methylene)bis(4,7-dihydroxy-2H-chromen-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-((4-(Dimethylamino)phenyl)methylene)bis(4,7-dihydroxy-2H-chromen-2-one) is a complex organic compound belonging to the class of biscoumarins Biscoumarins are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((4-(Dimethylamino)phenyl)methylene)bis(4,7-dihydroxy-2H-chromen-2-one) typically involves the condensation of 4-hydroxycoumarin with 4-(dimethylamino)benzaldehyde in the presence of a catalyst. One efficient method employs methanesulfonic acid as a catalyst under microwave-assisted conditions, which offers high yields, short reaction times, and low energy consumption . Another green protocol utilizes CAL-B (lipase) as a biocatalyst at room temperature, providing an environmentally friendly and cost-effective approach .
Industrial Production Methods
Industrial production of this compound can leverage the aforementioned synthetic routes, particularly the microwave-assisted method due to its efficiency and scalability. The use of biocatalysts like CAL-B can also be considered for large-scale production, given its environmental benefits and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-((4-(Dimethylamino)phenyl)methylene)bis(4,7-dihydroxy-2H-chromen-2-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
3,3’-((4-(Dimethylamino)phenyl)methylene)bis(4,7-dihydroxy-2H-chromen-2-one) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,3’-((4-(Dimethylamino)phenyl)methylene)bis(4,7-dihydroxy-2H-chromen-2-one) involves its interaction with various molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with DNA and proteins, leading to potential therapeutic effects such as anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicoumarol: Another biscoumarin with anticoagulant properties.
Warfarin: A well-known anticoagulant used in medicine.
4-Hydroxycoumarin: A precursor in the synthesis of various coumarin derivatives.
Uniqueness
3,3’-((4-(Dimethylamino)phenyl)methylene)bis(4,7-dihydroxy-2H-chromen-2-one) stands out due to its unique dimethylamino group, which enhances its biological activity and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further adds to its versatility and significance in scientific research.
Eigenschaften
CAS-Nummer |
6265-51-6 |
|---|---|
Molekularformel |
C27H21NO8 |
Molekulargewicht |
487.5 g/mol |
IUPAC-Name |
3-[(4,7-dihydroxy-2-oxochromen-3-yl)-[4-(dimethylamino)phenyl]methyl]-4,7-dihydroxychromen-2-one |
InChI |
InChI=1S/C27H21NO8/c1-28(2)14-5-3-13(4-6-14)21(22-24(31)17-9-7-15(29)11-19(17)35-26(22)33)23-25(32)18-10-8-16(30)12-20(18)36-27(23)34/h3-12,21,29-32H,1-2H3 |
InChI-Schlüssel |
WCIMSRXMXDJFGX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(C2=C(C3=C(C=C(C=C3)O)OC2=O)O)C4=C(C5=C(C=C(C=C5)O)OC4=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


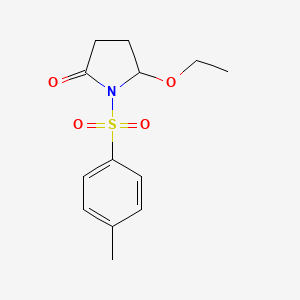


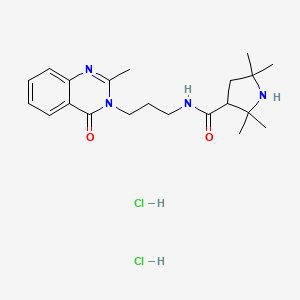


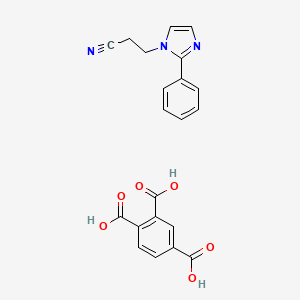
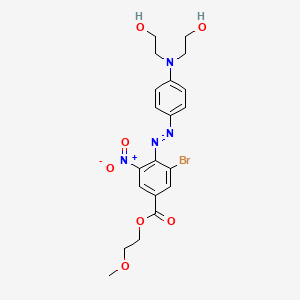
![5-[[4'-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12709045.png)
